2-Ethyl-3-hydroxyhexanal
Overview
Description
2-Ethyl-3-hydroxyhexanal is a chemical compound with the molecular formula C8H16O2 . It is also known as Butyraldol . This compound is used as a reagent for Aldol condensation reactions and is used for the preparation of 2-ethyl-2-hexenal, 2-ethylhexanol, 2-ethylhexanal, 2-ethylhexanoic acid, and 2-ethyl-1,3-hexanediol .
Synthesis Analysis
2-Ethyl-3-hydroxyhexanal is synthesized primarily by the aldol condensation of butanal at 30℃ in the presence of an aqueous sodium hydroxide solution and a phase-transfer catalyst . It can also be synthesized using various chemical methods, including ozonolysis, oxidations, and reductions. The most common method for its synthesis involves the oxidation of 2-ethyl-1-hexene using potassium permanganate or chromic acid.Molecular Structure Analysis
The molecular structure of 2-Ethyl-3-hydroxyhexanal consists of 8 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms . The average mass of this compound is 144.211 Da and the monoisotopic mass is 144.115036 Da .Chemical Reactions Analysis
2-Ethyl-3-hydroxyhexanal is a reagent useful for the Aldol condensation reactions . It is used for the preparation of 2-ethyl-2-hexenal, 2-ethylhexanol, 2-ethylhexanal, 2-ethylhexanoic acid, and 2-ethyl-1,3-hexanediol .Physical And Chemical Properties Analysis
2-Ethyl-3-hydroxyhexanal is a colorless liquid that has a sweet, fruity, woody odor. It has a boiling point of 203-207°C and a melting point of -4°C. This molecule is relatively stable and non-reactive, but it can undergo oxidation and reduction reactions under certain conditions.Scientific Research Applications
Catalyst in Chemical Synthesis
2-Ethyl-3-hydroxyhexanal (2EH) can be synthesized from n-butyraldehyde and hydrogen using catalysts like palladium on potassium ion-exchanged zeolite. This process shows high activity and selectivity due to the catalyst's basicity, indicating its potential in low-pressure chemical synthesis (Ko, Hu, & Yeh, 1998).
Liquid-Phase Hydrogenation
In the liquid-phase hydrogenation of 2-ethyl-2-hexenal, 2EH acts as an intermediate product. This process, catalyzed by Ni/γ-Al₂O₃, demonstrates that hydrogenation of the CC bond precedes the CO bond, making it significant in organic chemical manufacturing, particularly for 2-ethylhexanol production (Zhao et al., 2018).
Study in Isomerization
2EH has been observed as a byproduct in experiments demonstrating 1,2-bond shift isomerization on copper catalysts. This research provides insights into the isomerization processes relevant to industrial chemistry (Bartók & Molnár, 1980).
In Ester Hydrolysis
2EH is efficiently hydrolyzed from 2-ethylhexyl acetate in a liquid-liquid interface bioreactor. This showcases its role in biotechnological applications, such as enzyme-catalyzed reactions (Oda, Wakui, & Ohashi, 2011).
In Drinking Water Contamination Studies
2EH has been identified as a contaminant in drinking water, leading to research on its sources, such as hydrolysis of di-2-ethylhexyl phthalate from packaging materials. This is crucial for understanding and addressing water quality and safety issues (Vitali et al., 1993).
In Air Pollution and Building Material Studies
Research indicates that 2EH, emitted from building materials like PVC flooring, is a significant indoor air pollutant and a potential contributor to sick building syndrome. Understanding its emission mechanism is essential for improving indoor air quality (Chino et al., 2009).
Safety And Hazards
In case of accidental release, avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves . In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately .
properties
IUPAC Name |
2-ethyl-3-hydroxyhexanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-3-5-8(10)7(4-2)6-9/h6-8,10H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBAIQMSJGQWLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(CC)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60964290 | |
Record name | 2-Ethyl-3-hydroxyhexanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60964290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-3-hydroxyhexanal | |
CAS RN |
496-03-7 | |
Record name | 2-Ethyl-3-hydroxyhexanal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=496-03-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethyl-3-hydroxyhexanal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000496037 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Ethyl-3-hydroxyhexanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60964290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethyl-3-hydroxyhexanal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.103 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-ETHYL-3-HYDROXYHEXANAL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5667 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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